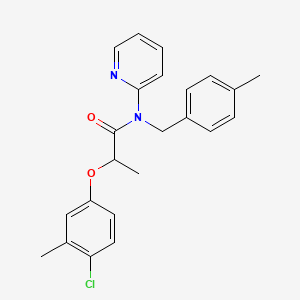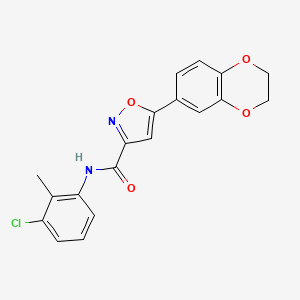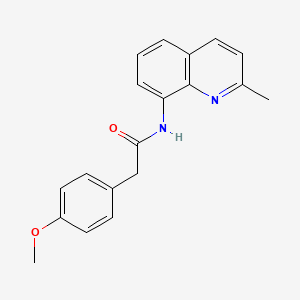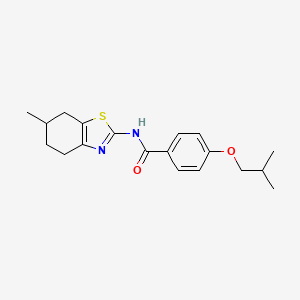
2-(4-chloro-3-methylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group, a methylphenyl group, and a pyridinyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent to form the corresponding chlorinated phenoxy intermediate.
Amidation Reaction: The chlorinated phenoxy intermediate is then reacted with 4-methylbenzylamine and pyridine-2-carboxylic acid under suitable conditions to form the desired amide compound. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Chloro-3-methylphenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to the presence of both the chlorinated phenoxy group and the methyl-substituted phenyl group, which may confer specific chemical and biological properties not found in similar compounds
特性
分子式 |
C23H23ClN2O2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-16-7-9-19(10-8-16)15-26(22-6-4-5-13-25-22)23(27)18(3)28-20-11-12-21(24)17(2)14-20/h4-14,18H,15H2,1-3H3 |
InChIキー |
WTYQPVYDEYKQFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11346275.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B11346277.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11346280.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11346286.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11346293.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11346295.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346296.png)
![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346301.png)


![5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11346318.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11346331.png)
